2'-Methyl-4'-n-pentoxyacetophenone
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Overview
Description
2’-Methyl-4’-n-pentoxyacetophenone is an organic compound with the molecular formula C14H20O2 It is a derivative of acetophenone, characterized by the presence of a methyl group at the 2’ position and a pentoxy group at the 4’ position on the acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-4’-n-pentoxyacetophenone typically involves the alkylation of 2’-methyl-4’-hydroxyacetophenone with n-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 2’-Methyl-4’-n-pentoxyacetophenone can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control helps in optimizing the reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2’-Methyl-4’-n-pentoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfo, or halo derivatives of the original compound.
Scientific Research Applications
2’-Methyl-4’-n-pentoxyacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2’-Methyl-4’-n-pentoxyacetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
Acetophenone: The parent compound, which lacks the methyl and pentoxy substituents.
4’-Methoxyacetophenone: Similar structure but with a methoxy group instead of a pentoxy group.
2’-Methylacetophenone: Lacks the pentoxy group but has the methyl group at the 2’ position.
Uniqueness
2’-Methyl-4’-n-pentoxyacetophenone is unique due to the presence of both the methyl and pentoxy groups, which confer distinct chemical and physical properties. These substituents influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2-methyl-4-pentoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-4-5-6-9-16-13-7-8-14(12(3)15)11(2)10-13/h7-8,10H,4-6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBPLVCNUSDRLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=C(C=C1)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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